![molecular formula C21H19NO B13922896 5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)
5-[2-(Benzyloxy)phenyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Benzyloxy)phenyl]indoline: is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of an indoline core with a benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Benzyloxy)phenyl]indoline can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. This method features high efficiency, low catalyst loadings, and mild operating conditions . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid (MsOH) to yield the indoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and Fischer indole synthesis are scalable and can be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-[2-(Benzyloxy)phenyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indoline core, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
5-[2-(Benzyloxy)phenyl]indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(Benzyloxy)phenyl]indoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, indoline derivatives are known to interact with nuclear receptors and affect gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Indole: A parent compound with a similar core structure but lacking the benzyloxy group.
Indoline: The reduced form of indole, similar to 5-[2-(Benzyloxy)phenyl]indoline but without the benzyloxy substitution.
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Uniqueness: this compound is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-(2-phenylmethoxyphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C21H19NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-11,14,22H,12-13,15H2 |
InChI Key |
JNGSUJKFCLEHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


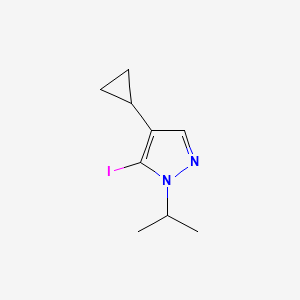
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
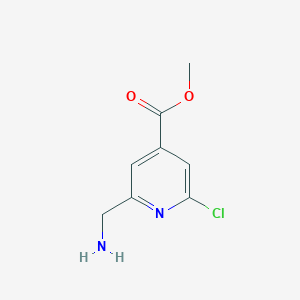

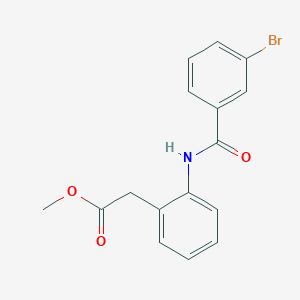
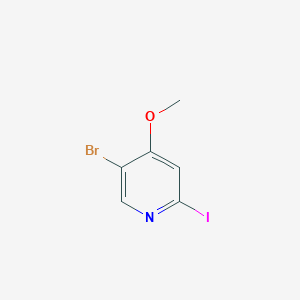
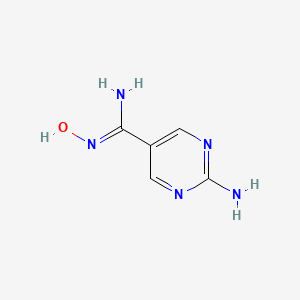
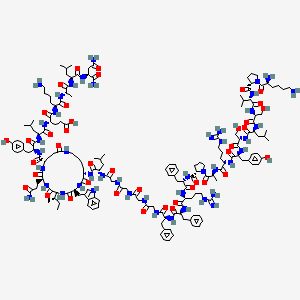


![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)


